molecular formula C4H6Hg B14430608 Ethyl(ethynyl)mercury CAS No. 82490-17-3

Ethyl(ethynyl)mercury

Cat. No.: B14430608
CAS No.: 82490-17-3
M. Wt: 254.68 g/mol
InChI Key: JTOVXSBGNYTHGT-UHFFFAOYSA-N
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Description

Ethyl(ethynyl)mercury is an organometallic compound composed of an ethyl group (CH₃CH₂-) and an ethynyl group (C≡C-) bound to a mercury (II) center. This compound is a type of organomercury compound, which means it contains a carbon-mercury bond. Organomercury compounds are known for their significant toxicity and have been studied extensively for their environmental and biological impacts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(ethynyl)mercury typically involves the reaction of ethynylmercury chloride with ethylmagnesium bromide (Grignard reagent). The reaction proceeds as follows: [ \text{C}_2\text{H}_5\text{MgBr} + \text{C}_2\text{H}_5\text{HgCl} \rightarrow \text{C}_2\text{H}_5\text{HgC}_2\text{H} + \text{MgBrCl} ]

This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is typically stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound is not common due to its high toxicity and limited applications. when produced, it follows similar synthetic routes as described above, with stringent controls to prevent environmental contamination and ensure the safety of workers.

Chemical Reactions Analysis

Types of Reactions

Ethyl(ethynyl)mercury can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury (II) oxide and other by-products.

    Reduction: Reduction reactions can convert this compound to elemental mercury and hydrocarbons.

    Substitution: The ethyl and ethynyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Mercury (II) oxide (HgO) and carbon dioxide (CO₂).

    Reduction: Elemental mercury (Hg) and ethane (C₂H₆).

    Substitution: Various organomercury compounds depending on the nucleophile used.

Scientific Research Applications

Ethyl(ethynyl)mercury has limited applications in scientific research due to its toxicity. it has been studied for its potential use in:

    Chemistry: As a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: Investigating the effects of organomercury compounds on biological systems.

    Medicine: Limited use in the past as a preservative in vaccines, although this has been largely discontinued due to safety concerns.

    Industry: Occasionally used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl(ethynyl)mercury involves its interaction with thiol groups (-SH) in proteins and enzymes. This interaction disrupts the normal function of these biomolecules, leading to cellular toxicity. The compound can also cross the blood-brain barrier, leading to neurological effects.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury (CH₃Hg): Another organomercury compound with a methyl group instead of an ethyl group.

    Ethylmercury (C₂H₅Hg): Similar to ethyl(ethynyl)mercury but lacks the ethynyl group.

    Phenylmercury (C₆H₅Hg): Contains a phenyl group instead of an ethyl or ethynyl group.

Uniqueness

This compound is unique due to the presence of both ethyl and ethynyl groups, which can influence its reactivity and toxicity. The ethynyl group introduces additional reactivity, making it distinct from other organomercury compounds.

Properties

CAS No.

82490-17-3

Molecular Formula

C4H6Hg

Molecular Weight

254.68 g/mol

IUPAC Name

ethyl(ethynyl)mercury

InChI

InChI=1S/C2H5.C2H.Hg/c2*1-2;/h1H2,2H3;1H;

InChI Key

JTOVXSBGNYTHGT-UHFFFAOYSA-N

Canonical SMILES

CC[Hg]C#C

Origin of Product

United States

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